molecular formula C20H20O5 B192185 Licoflavanone CAS No. 119240-82-3

Licoflavanone

Cat. No. B192185
M. Wt: 340.4 g/mol
InChI Key: CGKWSLSAYABZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licoflavanone is a flavanone that can be isolated from the MeOH extract of air-dried leaves of Glycyrrhiza glabra var. typica . It has been found to have antibacterial activity .


Synthesis Analysis

Licoflavanone can be synthesized from the leaves of Glycyrrhiza uralensis (licorice) through maceration or ultrasound-assisted methods . The synthesis of flavonoids and terpenoids in the leaves and roots of Glycyrrhiza uralensis was found to be significantly different .


Molecular Structure Analysis

The molecular formula of Licoflavanone is C20H20O5 . The molecular weight is 340.37 .


Chemical Reactions Analysis

Licoflavanone has been found to have antibacterial activity . It can inhibit LPS-induced expression of TNFα, IL 1β, and IL 6 .

Scientific Research Applications

Anticancer Properties

Licoflavanone has shown potent anticancer effects in various studies. For instance, it has demonstrated significant efficacy against human nasopharyngeal carcinoma cells by suppressing cell proliferation, inducing pro-apoptotic effects, and blocking cell migration and invasion. These effects are mediated through the inhibition of the mTOR/PI3K/AKT signaling pathway and the activation of caspases (Liu et al., 2022). Additionally, licoflavanone has been isolated as a cytotoxic agent showing potent activity against various cancer cell lines, suggesting its potential as a lead drug in cancer treatment (Kumar et al., 2014).

Anti-Inflammatory and Antioxidant Activities

Licoflavanone exhibits significant anti-inflammatory and antioxidant properties. A study on Glycyrrhiza glabra L. (licorice) leaf extracts identified licoflavanone as a modulator of the NF-kB/MAPK pathway, underlying its anti-inflammatory potential. Its antioxidant activity was also confirmed in various assays (Frattaruolo et al., 2019).

Neuroprotective Effects

Licoflavanone and other prenylated flavonoids have been shown to enhance cell viability and offer protection against nitric oxide-induced cell death in neuroblastoma cells, suggesting their potential in neuroprotection and possibly in the management of neurodegenerative diseases (Lee et al., 2012).

Antiviral Properties

Recent research indicates that licoflavone C, a variant of licoflavanone, can inhibit the activities of SARS-CoV-2 nsp13 helicase enzyme, demonstrating its potential as an antiviral agent against COVID-19 (Corona et al., 2022).

properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKWSLSAYABZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoflavanone

CAS RN

119240-82-3
Record name (S)-4',5,7-Trihydroxy-3'-prenylflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029866
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Licoflavanone
Reactant of Route 2
Reactant of Route 2
Licoflavanone
Reactant of Route 3
Reactant of Route 3
Licoflavanone
Reactant of Route 4
Reactant of Route 4
Licoflavanone
Reactant of Route 5
Reactant of Route 5
Licoflavanone
Reactant of Route 6
Reactant of Route 6
Licoflavanone

Citations

For This Compound
267
Citations
L Frattaruolo, G Carullo, M Brindisi, S Mazzotta… - Antioxidants, 2019 - mdpi.com
… On the basis of NF-kB/MAPKs crosstalk, in this work the ability of licoflavanone to inhibit the … As shown in Figure 6B, the treatment of LPS-stimulated RAW 264.7 cells with licoflavanone …
Number of citations: 108 www.mdpi.com
J Liu, C Song, Z Liang, X Long, M Guo, J Xu - Tropical Journal of …, 2021 - ajol.info
… Licoflavanone enhanced the activities of caspase-3, caspase-8, … , licoflavanone blocked the migration and invasion of HK1 nasopharyngeal cancer cells. Conclusion: Licoflavanone …
Number of citations: 2 www.ajol.info
S Kumar, AS Pathania, YK Nalli, FA Malik… - Medicinal Chemistry …, 2015 - Springer
… 4′-Methoxy licoflavanone is a prenylated flavonoid isolated from stem bark of Erytherina … conjugate (3–14) of 4′-methoxy licoflavanone by selective modification at C-7 position in the …
Number of citations: 8 link.springer.com
H Fukui, K GOTO, M TABATA - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… Bioassay-directed fractionation of the MeOH extract resulted in the isolation of two antimicrobial substances; pinocembrin (1) and a new flavanone (2) named licoflavanone. Compound …
Number of citations: 119 www.jstage.jst.go.jp
TS Tjahjandarie, M Tanjung - Pharma Chem, 2015 - researchgate.net
… The spectra data of compound 3 were comparison with 4’-O-methyl licoflavanone from … comparison of the NMR data with those reported for 4’-O-methyl licoflavanone from Macaranga …
Number of citations: 15 www.researchgate.net
H Hayashi, N Hiraoka, Y Ikeshiro, H Yamamoto - Plant Science, 1996 - Elsevier
… On the other hand, large amounts of flavonoids such as pinocembrin and licoflavanone were present on the outer surface of the young leaves, whereas isoquercitrin, a common …
Number of citations: 52 www.sciencedirect.com
K Mukaide, S Honda, B Vongsak, S Kumazawa - Phytochemistry Letters, 2021 - Elsevier
Three new prenylflavonoids, 3-hydroxy-5′-methoxy-licoflavanone (12), 3′-hydroxy-5′-methoxy-glabranin (13), and 5′-methoxy-lespedezaflavanone C (17) were isolated for the …
Number of citations: 10 www.sciencedirect.com
JP Jang, MK Na, PT Thuong, D Njamen… - Chemical and …, 2008 - jstage.jst.go.jp
… These observations indicated that 1 was a methyl ether derivative of licoflavanone.The position of … Thus the structure of 1 was determined as 4methoxy licoflavanone, as shown in Fig. 1. …
Number of citations: 61 www.jstage.jst.go.jp
H Hayashi, M Yasuma, N Hiraoka, Y Ikeshiro… - Phytochemistry, 1996 - Elsevier
Genistein, pinocembrin, prunetin, 6-prenylnaringenin, licoflavanone and wighteone were isolated from the leaves of Glycyrrhiza glabra collected on the west coast of Anatolia, whereas …
Number of citations: 45 www.sciencedirect.com
TS Tjahjadarie, RD Saputri, M Tanjung - AIP Conference Proceedings, 2016 - pubs.aip.org
… 1), alpinumisoflavone (2) and 4’-O-methyl licoflavanone (3) had been isolated from the stem bark of … Based on the inhibition value showed 4’-O-methyl licoflavanone (1) exhibit very high …
Number of citations: 2 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.